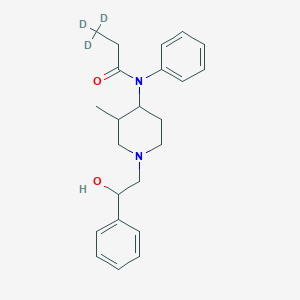
Beta-Hydroxy-3-methylfentanyl-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Beta-Hydroxy-3-methylfentanyl-d3 involves several steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and methyl groups. The final step involves the attachment of the phenylethyl group.
Análisis De Reacciones Químicas
Beta-Hydroxy-3-methylfentanyl-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxy group, leading to the formation of ketones.
Reduction: The compound can be reduced to form secondary alcohols.
Substitution: The phenylethyl group can be substituted with other functional groups to create different analogs. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Beta-Hydroxy-3-methylfentanyl-d3 is primarily used in scientific research due to its high potency and selectivity for the μ-opioid receptor. Its applications include:
Mecanismo De Acción
Beta-Hydroxy-3-methylfentanyl-d3 exerts its effects by binding to the μ-opioid receptor, which is a G-protein-coupled receptor. This binding inhibits adenylate cyclase, reducing the production of cyclic AMP (cAMP). As a result, the release of nociceptive neurotransmitters such as substance P, gamma-aminobutyric acid (GABA), dopamine, acetylcholine, and noradrenaline is inhibited . This leads to analgesia and other opioid effects.
Comparación Con Compuestos Similares
Beta-Hydroxy-3-methylfentanyl-d3 is similar to other fentanyl analogs, such as:
Fentanyl: A widely used synthetic opioid analgesic.
Carfentanil: An extremely potent opioid used for tranquilizing large animals.
Alfentanil: A fast-acting opioid analgesic used in anesthesia.
Sufentanil: A potent opioid analgesic used in surgery.
Remifentanil: An ultra-short-acting opioid used during surgery. What sets this compound apart is its higher potency and selectivity for the μ-opioid receptor, making it one of the most potent opioid agonists known.
Propiedades
Fórmula molecular |
C23H30N2O2 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-N-[1-(2-hydroxy-2-phenylethyl)-3-methylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C23H30N2O2/c1-3-23(27)25(20-12-8-5-9-13-20)21-14-15-24(16-18(21)2)17-22(26)19-10-6-4-7-11-19/h4-13,18,21-22,26H,3,14-17H2,1-2H3/i1D3 |
Clave InChI |
FRPRNNRJTCONEC-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1C)CC(C2=CC=CC=C2)O)C3=CC=CC=C3 |
SMILES canónico |
CCC(=O)N(C1CCN(CC1C)CC(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
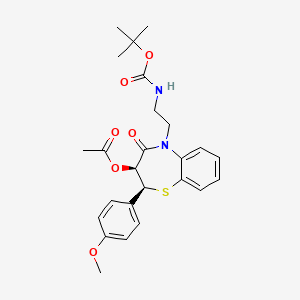
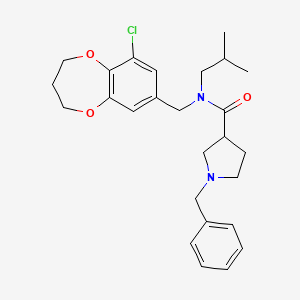
![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
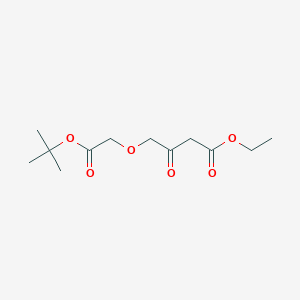
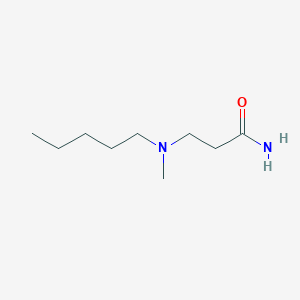
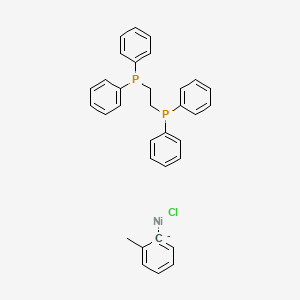
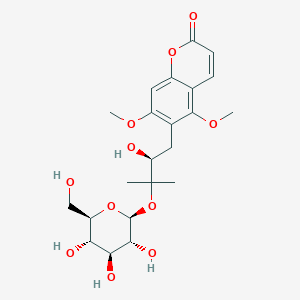
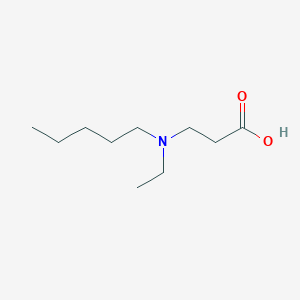
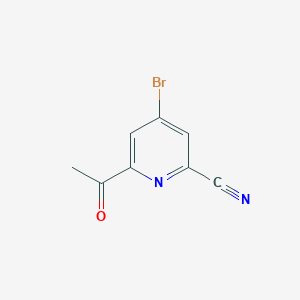
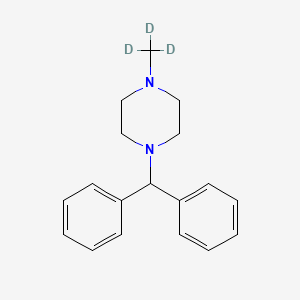
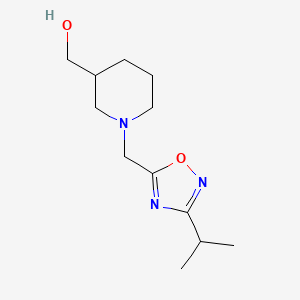
![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)
